molecular formula C29H26F3N5O3S B2657875 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 394215-04-4

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2657875
CAS RN: 394215-04-4
M. Wt: 581.61
InChI Key: PFYJBIQIZRAMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C29H26F3N5O3S and its molecular weight is 581.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of heterocyclic compounds, including those structurally related to the specified compound, for antimicrobial applications. For instance, the synthesis and evaluation of heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline and their antimicrobial activities showcase the ongoing interest in developing new antimicrobial agents against a range of pathogens (Abdel-Mohsen, 2003). Further studies on novel triazole derivatives bearing quinoline rings highlight their antimicrobial effectiveness, indicating the potential of such compounds in addressing antibiotic resistance issues (Yurttaş et al., 2020).

Anticancer Activity

Compounds with dihydroquinoline moieties have also been explored for their anticancer properties. Novel oxazole derivatives with tetrahydroisoquinoline and pyrazol moieties were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, demonstrating strong inhibitory activities and suggesting potential applications in cancer treatment (Liu et al., 2009). Another study focused on the synthesis and antitumor activity of quinazolinone analogues, further indicating the relevance of such structures in developing new anticancer agents (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F3N5O3S/c30-29(31,32)21-10-6-11-22(16-21)37-25(17-33-26(38)18-40-23-12-2-1-3-13-23)34-35-28(37)41-19-27(39)36-15-7-9-20-8-4-5-14-24(20)36/h1-6,8,10-14,16H,7,9,15,17-19H2,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYJBIQIZRAMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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